3-(2-naphthamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O4/c1-2-33-24-14-8-6-12-22(24)29-28(32)26-25(21-11-5-7-13-23(21)34-26)30-27(31)20-16-15-18-9-3-4-10-19(18)17-20/h3-17H,2H2,1H3,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOQXJHJDMGJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-naphthamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. Its molecular formula is , with a molecular weight of approximately 450.5 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which include:
- Enzyme Inhibition : The compound shows potential as an inhibitor for various enzymes, including monoamine oxidase (MAO) isoforms, which are crucial in the metabolism of neurotransmitters and have implications in neurodegenerative diseases and mood disorders .
- Receptor Modulation : It may interact with cell surface receptors, influencing cellular signaling pathways that could lead to therapeutic effects in conditions like depression and anxiety.
- Gene Expression Regulation : The compound may also affect the expression of genes involved in inflammation and cancer pathways, suggesting a role in anti-inflammatory and anticancer activities .
Anticancer Properties
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits .
Case Studies
- Monoamine Oxidase Inhibition : A study focused on the structure-activity relationship (SAR) of benzofuran derivatives highlighted the potential of this compound as a selective MAO inhibitor. The compound demonstrated high affinity towards MAO-A and MAO-B isoforms, indicating its potential use in treating mood disorders and neurodegenerative diseases .
- Antihyperlipidemic Activity : Another study investigated the antihyperlipidemic effects of related benzofuran derivatives. Although specific data on this compound was not included, the findings suggest that compounds within this class can significantly reduce triglyceride levels in hyperlipidemic models, indicating a potential for cardiovascular applications .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.5 g/mol |
| Potential Activities | Anticancer, Antimicrobial, Anti-inflammatory |
| Target Enzymes | Monoamine Oxidase (MAO-A/B) |
| Experimental Model | Hyperlipidemic rats |
Comparison with Similar Compounds
Core Benzofuran Scaffold
Modifications at positions 2 (carboxamide) and 3 (amide) dictate target specificity and physicochemical properties. For example, the 2-ethoxyphenyl group in the target compound and its brominated analog (CAS 872609-11-5) introduces moderate hydrophobicity and electron-donating effects, which may influence binding to hydrophobic enzyme pockets .
Substituent Effects
- Naphthyl vs.
- Ethoxy vs. Methoxy/Fluoro (Position 2): Ethoxy groups balance hydrophobicity and polarity better than methoxy or fluoro substituents, as seen in compounds from and . This may optimize bioavailability .
- Aliphatic vs. Aromatic Chains (Position 3): Aliphatic chains (e.g., ethylbutanamido in CAS 888443-42-3) improve solubility but reduce stacking interactions compared to aromatic substituents like biphenyl .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-naphthamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves a multi-step process:
Benzofuran core formation via cyclization of phenol derivatives (e.g., using NaH/THF for cyclization ).
Amide bond formation between the benzofuran carboxyl group and 2-naphthylamine, employing coupling reagents like EDC/HOBt .
Ethoxyphenyl group introduction via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
- Optimization : Parameters such as solvent polarity (DMF vs. THF), temperature (reflux vs. microwave-assisted heating), and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yield. Reaction monitoring via TLC or HPLC is critical .
Q. How can the purity and structural integrity of this compound be validated?
- Characterization techniques :
- NMR spectroscopy : Confirm regiochemistry of the ethoxyphenyl and naphthamido groups (e.g., ¹H-NMR δ 7.2–8.5 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~495–500 g/mol) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzofuran carboxamide derivatives?
- Methodology :
Substituent variation : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogens) to assess impact on bioactivity .
Biological assays : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate substituent effects with potency .
Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with protein targets (e.g., COX-2 or EGFR) .
Q. How can contradictory data in biological assays be resolved?
- Case example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity.
- Resolution steps :
Standardize protocols : Use identical cell lines (e.g., ATCC-certified) and reagent batches .
Dose-response validation : Repeat assays with 8–10 concentration points to improve curve fitting .
Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to exclude nonspecific effects .
Q. What computational tools predict the pharmacokinetic properties of this compound?
- ADMET prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
